

mechanism of action of Tripolin A

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Compound Focus: Tripolin A

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Biochemical Mechanism of Action

The table below summarizes the key biochemical characteristics of **Tripolin A**:

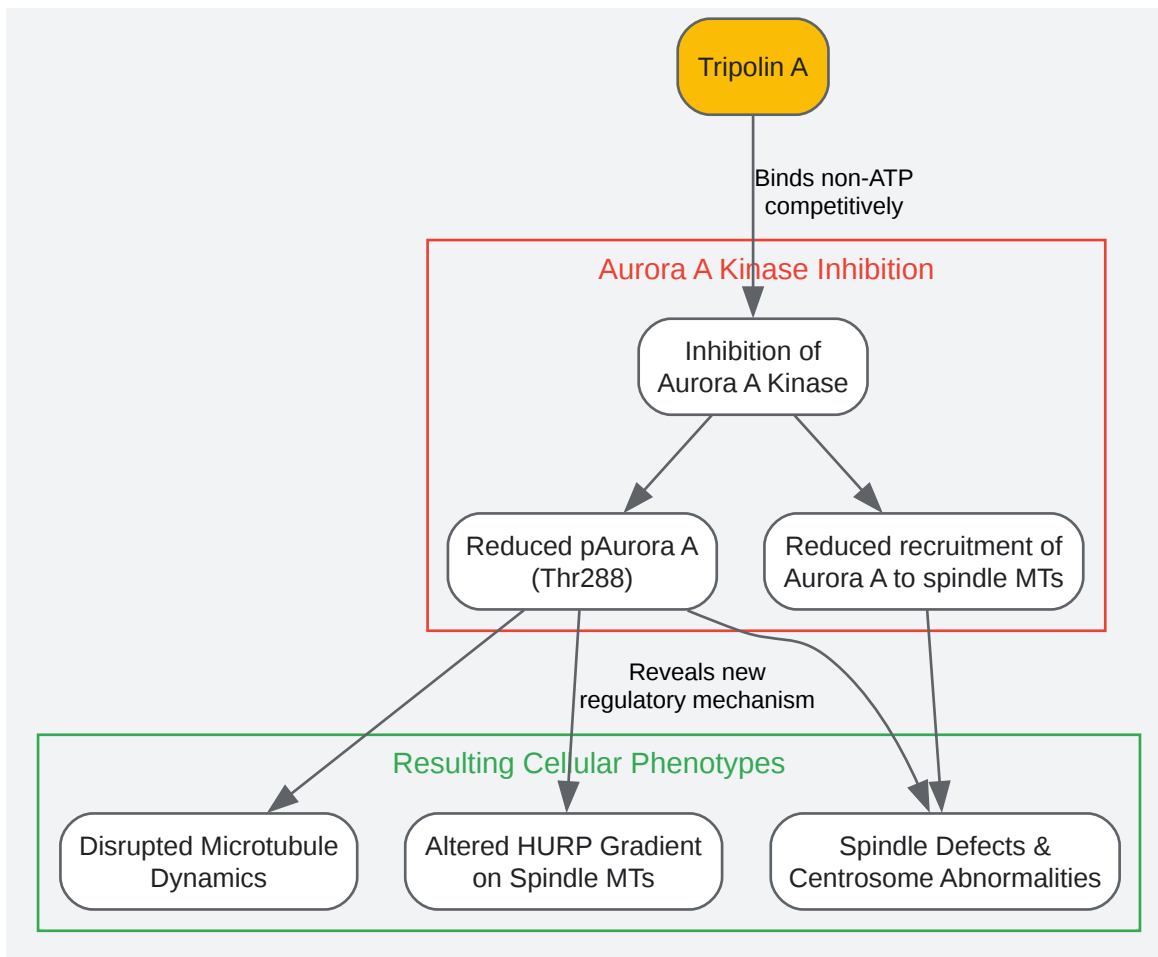
Property	Description
Discovery Context	Identified from a panel of 105 ATP-analogue compounds [1] [2]
Primary Target	Aurora A kinase [1] [2] [3]
Mode of Inhibition	Non-ATP competitive inhibitor [1] [2] [3]
In Vitro IC₅₀ (Aurora A)	1.5 μ M [1]
Selectivity (In Vitro)	Moderate; also inhibits Aurora B (IC ₅₀ 7.0 μ M) and other kinases like EGFR and KDR, but shows functional selectivity for Aurora A in cellular assays [1]
Binding Affinity	Binds Aurora A, increasing its melting temperature (Δ Tm) by 2°C [1] [2]
Predicted Binding Site	Similar, but not identical, to the known inhibitor MLN8054 [1] [3]

Cellular Effects and Phenotypes

In human cells, **Tripolin A** produces specific cellular effects consistent with Aurora A inhibition. The table below summarizes the key phenotypes observed in HeLa cells treated with 20 μ M **Tripolin A** [1] [2]:

Cellular Process	Observed Effect
Active Aurora A (pT288) Levels	85% reduction after 5 hours; 47% reduction after 24 hours [1]
Spindle-Bound Aurora A	81% reduction after 5 hours; 24% reduction after 24 hours [1]
Aurora B Activity	No inhibition of Histone H3 S10 phosphorylation (a specific Aurora B substrate) [1]
Mitotic Spindle	Induction of abnormal spindles, spindle pole abnormalities, and reduced spindle length [1]
Centrosome Integrity	Affected centrosome integrity [1] [3]
Microtubule Dynamics	Disrupted dynamics in interphase [1] [3]
HURP Protein Distribution	Altered gradient distribution towards chromosomes, without affecting its microtubule binding [1] [2] [3]

The following diagram illustrates the cellular mechanism of **Tripolin A** and its functional consequences:



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Distinctive Scientific Value

Tripolin A's key scientific value lies in its unique ability to dissect novel regulatory mechanisms. It was instrumental in discovering that Aurora A phosphorylation controls the **gradient distribution of HURP** towards chromosomes without affecting its initial microtubule binding [1] [2] [3]. This finding reveals a new way of regulating mitotic microtubule stabilizers, separating the targeting and distribution control of a key spindle protein [3].

Experimental Protocols for Key Assays

1. In Vitro Kinase Assay to Determine IC₅₀ and Mode of Inhibition

- **Purpose:** To quantify the potency (IC_{50}) of **Tripolin A** and determine if it is competitive with ATP [1] [2].
- **Methodology:** Perform kinase reactions with purified Aurora A kinase in the presence of varying concentrations of **Tripolin A** and ATP. The IC_{50} value for **Tripolin A** is calculated across a range of ATP concentrations (e.g., from 10 μ M to 500 μ M) [1].
- **Key Observation:** A constant IC_{50} value for **Tripolin A** across increasing ATP concentrations confirms a non-ATP competitive mode of inhibition [1].

2. Differential Scanning Fluorimetry (DSF) to Assess Binding

- **Purpose:** To confirm direct binding to Aurora A and estimate relative binding affinity [1] [2].
- **Methodology:** Purified Aurora A protein is mixed with **Tripolin A** and a fluorescent dye (e.g., SYPRO Orange). The mixture is heated gradually while monitoring fluorescence. Binding of the compound stabilizes the protein, leading to an increase in its melting temperature (T_m) [1].
- **Data Interpretation:** **Tripolin A** induces a ΔT_m of $+2^\circ\text{C}$ for Aurora A, confirming direct binding [1].

3. Cellular Validation via Immunofluorescence (HeLa Cells)

- **Purpose:** To confirm target engagement and functional inhibition in a cellular context [1] [2].
- **Methodology:** Treat HeLa cells with 20 μ M **Tripolin A** for 5-24 hours. Fix and stain cells with antibodies against:
 - **pAurora A (Thr288):** To visualize active kinase levels.
 - **Total Aurora A:** To assess protein localization.
 - **pHistone H3 (Ser10):** As a control for Aurora B specificity.
- **Measurement:** Quantify fluorescence intensity at spindle microtubules in mitotic cells relative to control (DMSO-treated) cells [1].

Summary for Researchers

Tripolin A represents a valuable chemical biology tool. Its **non-ATP competitive nature** offers a distinct mechanism for inhibiting Aurora A compared to many existing ATP-competitive inhibitors [1]. The compound's unique effect on HURP distribution provides a new avenue for understanding how Aurora A kinase activity orchestrates the mitotic spindle [3].

It is important to note that the information presented here is based on a primary research article from 2013 [1] [2] [3]. As you continue your investigation, you may wish to search for more recent studies that have potentially built upon this foundational work with **Tripolin A**.

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References

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2. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A ... [journals.plos.org]
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